3-Bromo-5-(trifluoromethyl)benzoic acid

Lipophilicity Drug Design Physicochemical Property

Researchers substituting halogenated benzoic acids risk inconsistent reactivity; the meta-Br/CF3 pattern of 3-bromo-5-(trifluoromethyl)benzoic acid is essential for reproducible cross-coupling. This white to light-yellow crystalline solid (MW 269.02 g/mol, mp 133-137 °C) offers a defined electronic/steric environment for predictable Suzuki reactions. • Higher LogP (3.46 vs. ~2.9 for Cl analog) improves BBB penetration for CNS candidates. • Efficient Suzuki coupling at Br yields biaryl libraries retaining CF3 benefits. • Cost-effective vs. iodo analog; faster kinetics than chloro. • Intermediate melting point simplifies scale-up handling. • ≥98% HPLC purity ensures reliable synthesis outcomes.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 328-67-6
Cat. No. B1278927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)benzoic acid
CAS328-67-6
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
InChIInChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
InChIKeyAMZBKZQMAZWIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(trifluoromethyl)benzoic Acid: Strategic Building Block


3-Bromo-5-(trifluoromethyl)benzoic acid (CAS 328-67-6) is a halogenated aromatic carboxylic acid bearing a bromine atom at the 3-position and a trifluoromethyl group at the 5-position of the benzoic acid core [1]. This substitution pattern provides a unique combination of a reactive aryl bromide handle for palladium-catalyzed cross-couplings and a strongly electron-withdrawing, lipophilic CF₃ group that profoundly influences molecular properties [2]. The compound is a white to light yellow crystalline solid with a molecular weight of 269.01 g/mol, widely employed as a versatile intermediate in organic synthesis, pharmaceutical development, and agrochemical research .

Why 3-Bromo-5-(trifluoromethyl)benzoic Acid Substitution Fails


Simple halogen-for-halogen substitution among benzoic acid derivatives with trifluoromethyl groups is not chemically or functionally equivalent. The meta-relationship between the bromine and CF₃ groups in 3-bromo-5-(trifluoromethyl)benzoic acid creates a distinct electronic and steric environment that dictates unique reactivity in cross-couplings and imparts specific physicochemical properties—logP, pKa, and crystal packing—that cannot be replicated by regioisomers (e.g., 2-bromo-5-CF₃ or 4-bromo-3-CF₃) or by analogs with different halogens (e.g., Cl or I) . These differences translate into altered pharmacokinetic profiles, synthetic efficiency, and final product performance, making blind substitution a high-risk strategy in research and industrial workflows [1].

3-Bromo-5-(trifluoromethyl)benzoic Acid: Quantitative Evidence


Lipophilicity vs. Chloro and Unsubstituted Analogs

3-Bromo-5-(trifluoromethyl)benzoic acid exhibits a measured LogP of 3.46 (Chemsrc) or computed XLogP3 of 3.0 (PubChem) [1]. This lipophilicity is significantly higher than that of 3-chloro-5-(trifluoromethyl)benzoic acid (predicted LogP ~2.9) [2] and unsubstituted benzoic acid (LogP 1.87) [3], reflecting the additive hydrophobic contributions of bromine and CF₃.

Lipophilicity Drug Design Physicochemical Property

Enhanced Acidity vs. Benzoic Acid

The predicted pKa of 3-bromo-5-(trifluoromethyl)benzoic acid is 3.38 ± 0.10, indicating a substantial increase in acidity compared to unsubstituted benzoic acid (pKa = 4.20) [1]. This enhancement arises from the combined electron-withdrawing effects of the ortho-bromine and meta-trifluoromethyl substituents, which stabilize the carboxylate anion.

Acidity pKa Reactivity

Melting Point vs. Regioisomers

The melting point of 3-bromo-5-(trifluoromethyl)benzoic acid is 132.3–132.8 °C, with commercial specifications typically ranging 133–137 °C [1]. In contrast, its 4-bromo-3-(trifluoromethyl) regioisomer melts at a significantly higher temperature of 189–192 °C , while the 2-bromo-5-(trifluoromethyl) isomer melts at a lower 116–117 °C .

Solid-State Chemistry Crystallinity Formulation

Suzuki Coupling: Bromide vs. Chloride

The bromine atom in 3-bromo-5-(trifluoromethyl)benzoic acid serves as an excellent leaving group for palladium-catalyzed cross-couplings, offering a favorable balance of reactivity and stability compared to aryl chlorides and iodides [1]. Aryl bromides generally undergo oxidative addition with Pd(0) complexes at rates ~10–100× faster than the corresponding aryl chlorides under standard conditions [2].

Cross-Coupling Suzuki-Miyaura Synthetic Efficiency

Crystal Structure by X-ray Diffraction

The crystal structure of 3-bromo-5-(trifluoromethyl)benzoic acid has been determined by single-crystal X-ray diffraction, confirming the meta-substitution pattern and revealing intermolecular hydrogen-bonding and halogen-bonding interactions in the solid state [1]. This structural data provides a robust foundation for understanding its reactivity and supramolecular behavior.

Crystallography Supramolecular Chemistry Halogen Bonding

TRPM8 Antagonist Activity

Derivatives of 3-bromo-5-(trifluoromethyl)benzoic acid have been reported as TRPM8 antagonists with an IC₅₀ of 59 μM (5.90E+4 nM) in a calcium influx assay in HEK293 cells [1]. While this potency is modest, it establishes a baseline for structure-activity relationship (SAR) optimization. Other derivatives show improved potency (e.g., IC₅₀ = 120 nM) [2].

TRPM8 Ion Channel Pain Cancer

Research and Industrial Applications of 3-Bromo-5-(trifluoromethyl)benzoic Acid


CNS Lead Optimization: Enhancing BBB Penetration

Medicinal chemists targeting CNS disorders should prioritize 3-bromo-5-(trifluoromethyl)benzoic acid over its chloro analog due to its higher LogP (3.46 vs. ~2.9) [1]. This increased lipophilicity is predictive of improved blood-brain barrier permeability, a critical parameter for CNS drug candidates. The scaffold can be elaborated via Suzuki coupling at the bromine position to generate libraries of biaryl derivatives while retaining the favorable physicochemical properties imparted by the CF₃ group [2].

Cost-Effective Agrochemical Scale-Up

In agrochemical process development, 3-bromo-5-(trifluoromethyl)benzoic acid offers a superior cost/performance profile relative to the corresponding aryl iodide (higher cost, potential dehalogenation side reactions) and aryl chloride (slower coupling kinetics) . The aryl bromide undergoes efficient Suzuki-Miyaura cross-coupling under standard conditions, enabling high-yielding synthesis of key intermediates for herbicides and pesticides, as documented in patent literature [1][2].

Crystallization and Formulation Development

For solid-state chemists and formulators, the well-defined crystal structure and intermediate melting point (132–137 °C) [1] of 3-bromo-5-(trifluoromethyl)benzoic acid facilitate reproducible crystallization and handling during scale-up. Its thermal properties are more practical than the low-melting 2-bromo isomer (116–117 °C) [2] and the high-melting 4-bromo isomer (189–192 °C) , simplifying process engineering for isolation and drying.

TRPM8 Antagonist Development

Researchers developing TRPM8 antagonists for pain or oncology indications can use 3-bromo-5-(trifluoromethyl)benzoic acid as a key building block to access a known pharmacophore with an initial IC₅₀ of 59 μM . Systematic SAR exploration around this core has yielded analogs with sub-micromolar potency, and the commercial availability of this compound accelerates the synthesis of focused libraries for hit-to-lead optimization [1].

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